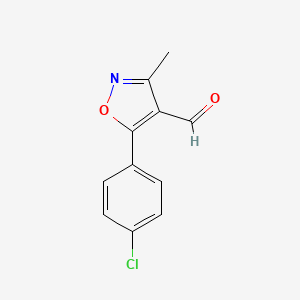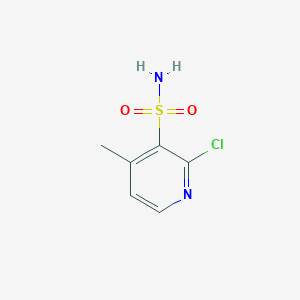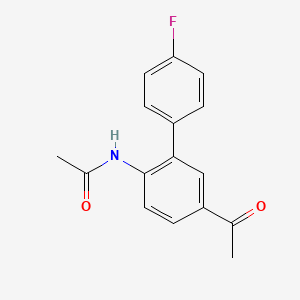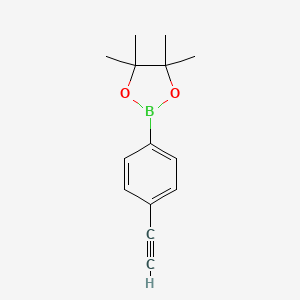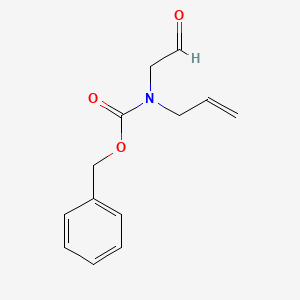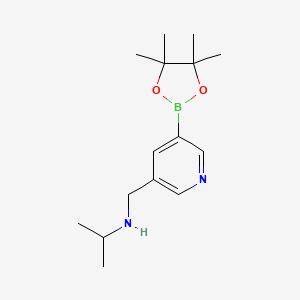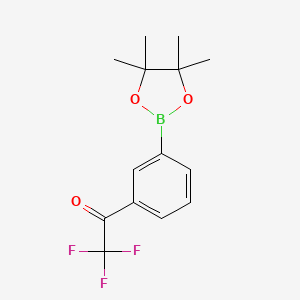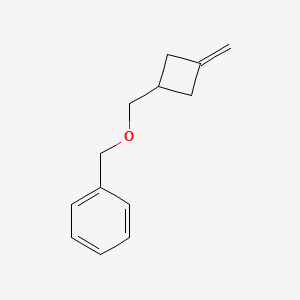
(3-Methylenecyclobutyl)methoxymethylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of MCMB involves a two-stage process . In the first stage, methyltriphenylphosphonium bromide reacts with potassium tert-butylate in 1,4-dioxane at 40℃ for 0.5h . In the second stage, 3-benzyloxymethyl-cyclobutanone is added to the reaction mixture in 1,4-dioxane at 10℃ and left stirring for 3h . The resulting product is then purified by silica gel flash chromatography to yield MCMB .Molecular Structure Analysis
The molecular formula of MCMB is C13H16O. It is a cyclic hydrocarbon with a four-membered ring and a single methylene group. The InChI Key for MCMB is KIAUXIDOHJGVPS-UHFFFAOYSA-N.Chemical Reactions Analysis
MCMB is used as a starting material in the synthesis of various compounds. For example, it has been used in asymmetric reactions with styrenyl systems to synthesize various organic compounds. It has also been used in the catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules using a Pt/HBeta catalyst.Physical And Chemical Properties Analysis
MCMB is a colorless liquid with a boiling point of 174 °C and a density of 1.09 g/mL. It is soluble in most organic solvents.Applications De Recherche Scientifique
Asymmetric Reactions and Synthesis of Organic Compounds : A study demonstrated the use of 2-methoxy-1,4-benzoquinones in asymmetric reactions with styrenyl systems. This process led to the enantioselective synthesis of various organic compounds including 8-aryl-3-methoxybicyclo[4.2.0]oct-3-en-2,5-diones and 2-aryl-6-methoxy-2,3-dihydrobenzofuran-5-ols. These compounds have potential applications in organic synthesis and pharmaceuticals (Engler et al., 1999).
Catalytic Conversion in Energy : Research on the catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules using a Pt/HBeta catalyst revealed significant findings. This process is important in converting biomass lignin, a renewable resource, into useful hydrocarbons. The study highlights the efficiency of this catalytic system in producing hydrocarbons like benzene, toluene, and xylenes with lower hydrogen consumption and reduced carbon losses (Zhu et al., 2011).
Photovoltaic Performance in Polymer Solar Cells : In a study focused on polymer solar cells (PSCs), a derivative of methoxybenzene was used to create a more efficient electron acceptor. The modified compound, MDN-PCBM, showed a higher power conversion efficiency compared to the standard PCBM, indicating its potential as a promising new acceptor for high-performance PSCs (Jin et al., 2016).
Liquid-Liquid Extraction in Chemical Processes : A study on the liquid-liquid extraction of styrene from ethylbenzene using ionic liquids included a methoxybenzene-related compound. The research provides insights into the effectiveness of different ionic liquids in separating close-boiling organic mixtures, a crucial process in chemical engineering (Karpińska & Domańska, 2018).
Investigation of Internal Rotation in Molecules : An investigation into the internal rotation in anisole (methoxybenzene) through Raman spectroscopy provided insights into the behavior of methyl torsional transitions in solid anisole. This study is significant in understanding the molecular dynamics of similar compounds (Konschin et al., 1981).
Degradation of Organic Pollutants : Research on the degradation of 3-methylindole by ionizing radiation highlighted the efficiency of this method in removing refractory organic pollutants from wastewater. This study is relevant for environmental cleanup and waste management strategies (He et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
(3-methylidenecyclobutyl)methoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-11-7-13(8-11)10-14-9-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAUXIDOHJGVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylenecyclobutyl)methoxymethylbenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

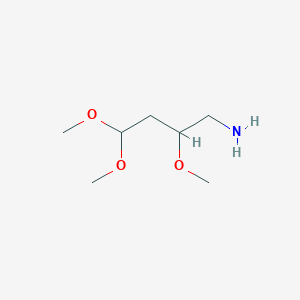
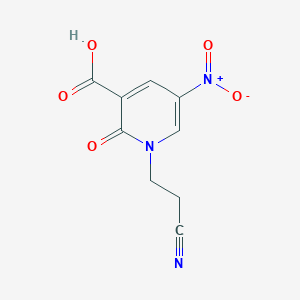
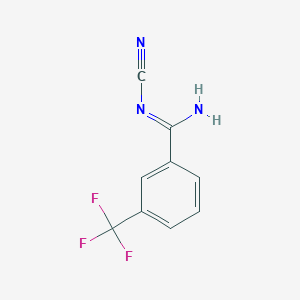
![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)
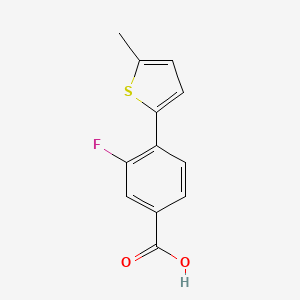
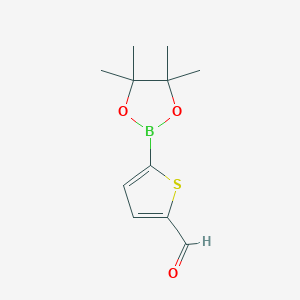
![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)
